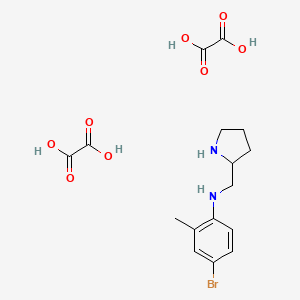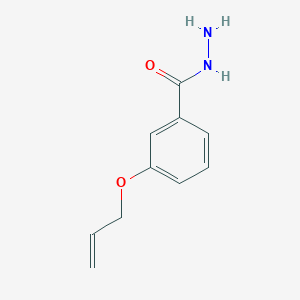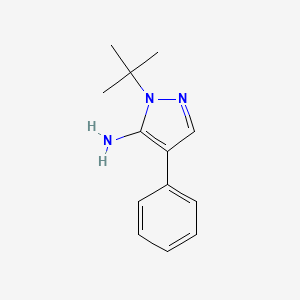
4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a useful research compound. Its molecular formula is C16H21BrN2O8 and its molecular weight is 449.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Theoretical Studies
The compound's crystal structure and theoretical aspects have been explored extensively. For instance, Krishnan et al. (2021) investigated the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), providing insights into its molecular coplanarity and intermolecular interactions. Such studies are crucial in understanding the physical and chemical properties of these compounds (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Biological Activity
The biological activity of related compounds has been a focus of research. Bhat, Sufeera, and Chaitanya (2011) synthesized and characterized derivatives of this compound class for their antibacterial, antifungal, and anti-inflammatory properties. These findings highlight potential therapeutic applications in treating infections and inflammation (Bhat, Sufeera, & Chaitanya, 2011).
Coordination Polymers and Nanostructure Synthesis
Research by Hajiashrafi, Morsali, and Kubicki (2015) on coordination polymers involving similar compounds demonstrated the significance of such materials in nano-supramolecular assembly. This research contributes to the understanding of weak intermolecular interactions in nanotechnology (Hajiashrafi, Morsali, & Kubicki, 2015).
Synthesis of Derivatives
The synthesis of derivatives, as explored by Mogulaiah, Sundar, and Tasleem (2018), provides insights into the chemical properties and potential applications of these compounds. Such research is foundational for developing new materials and pharmaceuticals (Mogulaiah, Sundar, & Tasleem, 2018).
Dipole Moment Studies
Cumper and Singleton's (1967) research on the electric dipole moments of aniline derivatives in various solvents contributes to the understanding of the compound's electronic properties. This is crucial for applications in materials science and electronics (Cumper & Singleton, 1967).
Antibacterial Activity
The synthesis and evaluation of derivatives for antibacterial activity, as investigated by Bogdanowicz et al. (2013), suggest potential pharmaceutical applications, particularly in developing new antibacterial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Lewis Basicity and Ligand Applications
Kleoff et al. (2019) explored the synthesis of electron-rich compounds related to 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate. Their research provides insight into the Lewis basicity of these compounds and their potential as ligands in various chemical applications (Kleoff, Suhr, Sarkar, Zimmer, Reissig, Marín‐Luna, & Zipse, 2019).
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2C2H2O4/c1-9-7-10(13)4-5-12(9)15-8-11-3-2-6-14-11;2*3-1(4)2(5)6/h4-5,7,11,14-15H,2-3,6,8H2,1H3;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVUFVPJUFOYSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)



![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)


![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)



